

Navigating Kinase Selectivity: A Comparative Analysis of Rezivertinib and its Class Counterparts

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Compound of Interest

Compound Name: Rezivertinib analogue 1

Cat. No.: B12395196

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For researchers, scientists, and drug development professionals, understanding the off-target kinase profile of a drug candidate is paramount for predicting potential efficacy and toxicity. This guide provides a comparative overview of the kinase selectivity of Rezivertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and places it in the context of other drugs in its class. Due to the limited public availability of a comprehensive off-target kinase panel for a specific "**Rezivertinib analogue 1**," this guide will focus on the known selectivity of Rezivertinib and will use the well-characterized off-target profile of Osimertinib, another third-generation EGFR inhibitor, as a representative example for comparative purposes.

Rezivertinib (BPI-7711) is a potent and irreversible third-generation EGFR-TKI designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR. This high selectivity is a key characteristic of third-generation inhibitors, aiming to reduce the dose-limiting toxicities associated with the inhibition of wild-type EGFR seen with earlier generation TKIs.

Comparative Kinase Inhibition Profile

The following tables summarize the inhibitory activities of Rezivertinib against various EGFR mutations and provide a representative broader kinase profile for a comparator third-generation EGFR TKI, Osimertinib.



Table 1: Rezivertinib Inhibition Profile against EGFR Variants

Target	IC50 (nM)	Notes
EGFR (L858R/T790M)	0.29	High potency against the key resistance mutation.
EGFR (Exon 19 Del/T790M)	0.21	High potency against another common resistance mutation.
EGFR (L858R)	1.2	Strong inhibition of a primary activating mutation.
EGFR (Exon 19 Del)	0.6	Strong inhibition of another primary activating mutation.
EGFR (Wild-Type)	12.3	Significantly higher IC50 indicates selectivity over wild-type EGFR.

This data is compiled from preclinical studies. Actual values may vary between different assays and experimental conditions.

Table 2: Representative Off-Target Kinase Profile of a Third-Generation EGFR Inhibitor (Osimertinib)

To illustrate the typical off-target profile of a highly selective, third-generation EGFR inhibitor, the following data for Osimertinib is presented from a comprehensive kinase screen.



Kinase	% Inhibition at 1 μM
EGFR (L858R/T790M)	99
EGFR	98
ERBB2 (HER2)	85
ERBB4 (HER4)	75
BLK	60
BMX	55
TEC	50
ITK	45
TXK	40
втк	35
JAK3	30
SRC	25
LYN	20
FYN	15
YES	10

This table presents a selection of kinases and their inhibition by Osimertinib at a concentration of 1 μ M, based on publicly available kinome scan data. It serves as a representative example of the selectivity profile of a third-generation EGFR TKI.

Experimental Protocols

A detailed understanding of the methodologies used to generate kinase inhibition data is crucial for its correct interpretation. Below is a typical protocol for an in vitro biochemical kinase assay.

Protocol: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)



Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

- Recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Test compound (e.g., Rezivertinib analogue 1)
- Adenosine triphosphate (ATP)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation:
 - Prepare a stock solution of the test compound in 100% DMSO.
 - Perform serial dilutions of the compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
 - \circ Transfer a small volume (e.g., 1 μ L) of each compound dilution to the assay plate wells. Include control wells with DMSO only (no inhibitor control).
- Kinase Reaction:
 - Prepare a kinase/substrate master mix in kinase reaction buffer.
 - Add the kinase/substrate master mix to each well of the assay plate.



- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase, if known.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

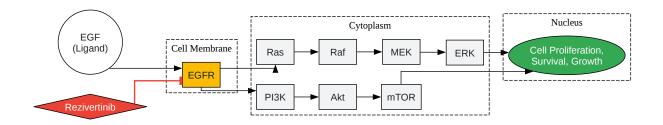
ADP Detection:

- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
- Incubate the plate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.
- Incubate the plate for 30-60 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to the noinhibitor control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Pathways and Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

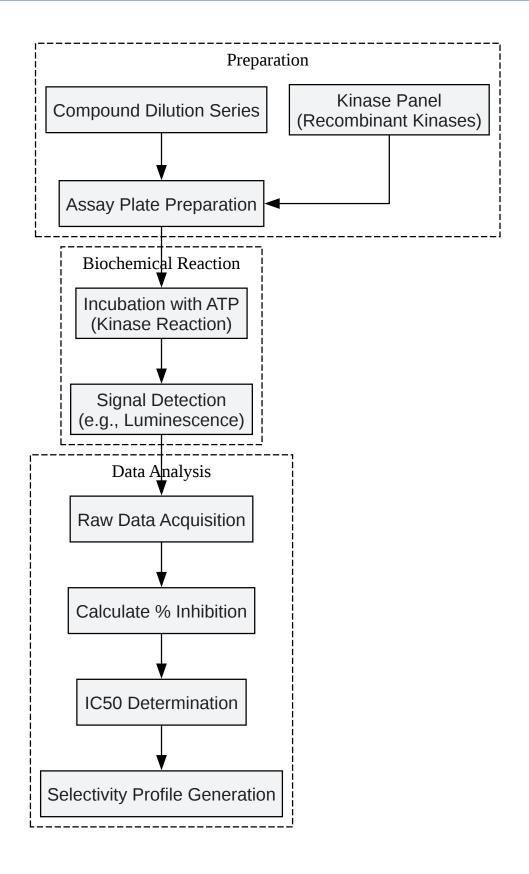




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Caption: EGFR signaling pathway and inhibition by Rezivertinib.





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Caption: Experimental workflow for off-target kinase profiling.



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